Boc-L-2-Cyanophenylalanine

Description

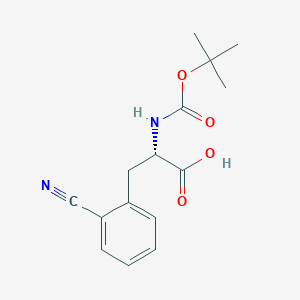

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview in Chemical Biology Research

Role as a Non-Canonical Amino Acid Building Block in Advanced Chemical Synthesis

Boc-L-2-Cyanophenylalanine is a specialized amino acid derivative that serves as a key building block in the chemical synthesis of peptides and other complex organic molecules. anaspec.comchemimpex.com The "Boc" (tert-butyloxycarbonyl) group is a protecting group attached to the amino acid's nitrogen atom. chemimpex.compeptide.com This group is essential in peptide synthesis as it prevents unwanted reactions at the amine terminus while another amino acid is being coupled to the carboxyl terminus. chemimpex.compeptide.comnih.gov The Boc group is stable under various coupling conditions but can be readily removed with a mild acid like trifluoroacetic acid (TFA), allowing for the stepwise and controlled assembly of a peptide chain. peptide.com

The use of Boc-protected amino acids is a classic and robust strategy in solid-phase peptide synthesis (SPPS). peptide.com this compound's structure makes it a valuable component for creating peptides with novel properties. chemimpex.com As a derivative of L-phenylalanine, it introduces an aromatic side chain, but with the added functionality of the ortho-positioned cyano group. chemimpex.comnih.gov This allows chemists to design and synthesize peptide-based drugs, enzyme inhibitors, and other bioactive molecules with enhanced stability or specific binding characteristics conferred by the nitrile moiety. chemimpex.comchemimpex.com The synthesis of such tailored peptides is crucial for developing new therapeutic agents and research tools. chemimpex.comnih.gov

Table 1: Chemical Properties of L-2-Cyanophenylalanine

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-(2-cyanophenyl)propanoic acid |

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 111164-32-6 |

| Synonyms | H-Phe(2-CN)-OH |

Data sourced from PubChem CID 2761502. nih.gov

Significance of the Cyano Group in Molecular Probes and Bioorthogonal Chemistry

The cyano group (–C≡N) is a small, minimally perturbing functional group with unique electronic and vibrational properties, making it an excellent probe for studying molecular environments. nih.govnih.gov In organic chemistry, a compound containing this group is called a nitrile. wikipedia.org The carbon-nitrogen triple bond has a strong infrared (IR) absorption band in a region of the spectrum that is typically free from interference from other biological molecules, providing a clear window for spectroscopic analysis. nih.gov This makes p-cyanophenylalanine (the deprotected form of the title compound) an effective vibrational reporter for probing local protein environments, such as hydration, electric fields, and the dynamics of protein folding. nih.govnih.govacs.org

The fluorescence of p-cyanophenylalanine is also highly sensitive to its local environment, including solvent polarity and hydrogen bonding. nih.govnih.gov For instance, its fluorescence quantum yield and lifetime can change significantly upon protein folding, binding events, or interactions with cell membranes, allowing these processes to be monitored in real-time. nih.govresearchgate.net

In the realm of bioorthogonal chemistry—chemical reactions that can occur in living systems without interfering with native biochemical processes—the cyano group shows significant promise. wikipedia.org While not as widely used as azides or alkynes, the isocyanide group, a close relative of the nitrile, can participate in bioorthogonal reactions like the isocyanide-tetrazine ligation. nih.gov These reactions are valuable for labeling biomolecules in live cells. The small size of the cyano/isocyano functionality is a major advantage, as it minimizes structural perturbation of the target biomolecule. nih.gov

Integration into Genetic Code Expansion Strategies for Protein Engineering

Genetic code expansion is a powerful technique that allows scientists to site-specifically incorporate ncAAs into proteins in living organisms. acs.orgbiorxiv.orgnih.gov This process requires an engineered tRNA and a corresponding aminoacyl-tRNA synthetase (aaRS) pair that is orthogonal to the host's endogenous machinery. nih.gov This new pair is designed to recognize a "blank" codon, typically a nonsense codon like the amber stop codon (UAG), and insert the desired ncAA during protein translation. nih.govnih.gov

Amino acids like 2-cyanophenylalanine can be incorporated into proteins using this method. nih.gov The process begins with the chemical synthesis of the ncAA, often in its protected form like this compound, which is then supplied to the cell culture medium. nih.gov Inside the cell, the engineered aaRS specifically recognizes and attaches the ncAA to its partner tRNA. When the ribosome encounters the designated amber codon in the messenger RNA sequence, the modified tRNA delivers the 2-cyanophenylalanine, incorporating it into the growing polypeptide chain. nih.gov

This strategy enables the creation of proteins with precisely placed molecular probes or unique chemical handles. nih.govnih.gov By incorporating 2-cyanophenylalanine, researchers can endow a protein with the spectroscopic properties of the cyano group, allowing for detailed studies of protein structure, function, and dynamics within the complex environment of a living cell. nih.govacs.org

Synthetic Methodologies for Boc L 2 Cyanophenylalanine and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches Utilizing Boc-Protected Amino Acids

Solid-Phase Peptide Synthesis (SPPS) stands as a powerful technique for the assembly of peptide chains. The use of Boc-protected amino acids, including Boc-L-2-Cyanophenylalanine, is a well-established strategy within this framework. iris-biotech.deiris-biotech.depublish.csiro.au The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. iris-biotech.de This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away by filtration. iris-biotech.deiris-biotech.de

Fmoc/Boc Orthogonal Protection Strategies for Peptide Elongation

In the realm of SPPS, the concept of orthogonal protection is paramount, allowing for the selective removal of one type of protecting group while others remain intact. iris-biotech.de A widely employed orthogonal strategy combines the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the growing peptide chain and the acid-labile Boc group for the protection of the N-terminus or reactive amino acid side chains. iris-biotech.deorganic-chemistry.orgamericanpeptidesociety.org

The Fmoc group is typically removed using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF), to expose the free amine for the next coupling step. iris-biotech.deamericanpeptidesociety.org Conversely, the Boc group is stable to these basic conditions but can be cleaved with acids like trifluoroacetic acid (TFA). iris-biotech.deorganic-chemistry.org This differential lability allows for precise control over the peptide elongation process. While the Fmoc/tBu (tert-butyl) strategy is more common in modern SPPS, the Boc/Bzl (benzyl) protection scheme is also utilized, although it is not truly orthogonal as both groups are acid-sensitive to varying degrees. iris-biotech.de

Coupling Reagents and Conditions in Cyanophenylalanine Incorporation

The formation of the peptide bond between the incoming this compound and the resin-bound peptide chain requires the activation of the carboxylic acid group. A variety of coupling reagents have been developed to facilitate this crucial step efficiently and with minimal side reactions, such as racemization. bachem.compeptide.com

Commonly used coupling reagents can be broadly categorized as carbodiimides and onium salts (aminium/uronium and phosphonium (B103445) salts). peptide.comsigmaaldrich.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective activating agents. peptide.com DIC is often preferred in SPPS because the resulting urea (B33335) byproduct is soluble and easily washed away. bachem.compeptide.com To suppress racemization, carbodiimide (B86325) activation is almost always performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt). bachem.compeptide.com

Onium Salts: These reagents, such as HBTU, TBTU, HATU, and PyBOP, are highly efficient and lead to rapid coupling times. bachem.comsigmaaldrich.com They are pre-activated forms of the carboxylic acid, often as OBt or OAt esters, which react smoothly with the free amine of the peptide chain. sigmaaldrich.com Reagents like HATU, which form more reactive OAt esters, are particularly useful for coupling sterically hindered amino acids. sigmaaldrich.com Newer reagents like COMU, which is based on Oxyma Pure, offer comparable efficiency to HATU with improved safety profiles. bachem.comsigmaaldrich.com

The choice of coupling reagent and conditions is critical for the successful incorporation of modified amino acids like cyanophenylalanine and can be optimized to ensure high yields and purity of the final peptide. bachem.com

| Coupling Reagent Class | Examples | Key Features | Common Additives |

| Carbodiimides | DCC, DIC, EDC | Effective activation; DIC preferred in SPPS due to soluble byproduct. bachem.compeptide.com | HOBt, HOAt to minimize racemization. bachem.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient, rapid coupling; can cause guanidinylation. sigmaaldrich.com | None required (additive is part of the reagent structure). |

| Phosphonium Salts | PyBOP, PyAOP | Excellent for routine synthesis; no guanidinylation side reaction. sigmaaldrich.com | None required (additive is part of the reagent structure). |

Solution-Phase Synthesis Routes for Monomer Production

While SPPS is ideal for peptide assembly, the initial synthesis of the this compound monomer is typically achieved through solution-phase chemistry. A common and straightforward method involves the reaction of L-2-Cyanophenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.org

This reaction proceeds by the nucleophilic attack of the amino group of L-2-Cyanophenylalanine on one of the carbonyl carbons of Boc₂O. The base, often an aqueous solution of sodium bicarbonate or an organic base like triethylamine, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproducts. orgsyn.org The reaction is typically carried out in a mixed solvent system, such as dioxane/water or tert-butyl alcohol/water, to ensure the solubility of both the amino acid and the Boc anhydride. orgsyn.orgresearchgate.net After the reaction is complete, the Boc-protected amino acid can be isolated by extraction and purification.

Enzymatic and Chemoenzymatic Synthetic Pathways

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes, with their inherent stereospecificity, can be powerful tools in the synthesis of chiral molecules like this compound.

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic reactions. For instance, a racemic mixture of a cyanophenylalanine derivative could be synthesized chemically, followed by an enzymatic resolution step. Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), have been successfully used for the enantioselective N-acylation of racemic amino acid esters, allowing for the separation of the desired L-enantiomer. researchgate.net Another approach involves the use of proteases as ligases to synthesize peptides containing unnatural amino acids. mdpi.com The development of chemoenzymatic methods for the synthesis of aminoacyl-tRNAs has also broadened the scope for incorporating non-canonical amino acids into proteins. acs.org While direct enzymatic synthesis of this compound is not extensively documented, the principles of enzymatic and chemoenzymatic synthesis are applicable to its production and the synthesis of its derivatives. google.com

Regioselective Functionalization Techniques for Phenylalanine Derivatives

The introduction of the cyano group at the specific ortho position of the phenylalanine ring requires precise control of regioselectivity. Several synthetic strategies can be employed to achieve this. One approach is to start with a pre-functionalized aromatic ring that already contains a group at the ortho position which can be converted to a cyano group.

Alternatively, direct cyanation of the phenylalanine scaffold can be explored. While challenging, methods for the regioselective cyanation of aromatic rings exist. For example, the Reissert-Henze reaction allows for the cyanation of pyridine (B92270) 1-oxides, a strategy that could potentially be adapted for substituted benzene (B151609) rings. anu.edu.au More recent developments in C-H activation and functionalization could also provide routes for the direct and regioselective introduction of a cyano group onto the phenylalanine aromatic ring. Additionally, methods for the regioselective α-cyanation of unprotected alicyclic amines have been developed, which involve the in situ generation of imines followed by the addition of a cyanide source. nih.govacs.org

Synthetic Strategies for Isotopic Labeling of Cyanophenylalanine

Isotopic labeling is an invaluable technique for studying the structure, dynamics, and function of peptides and proteins using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org The synthesis of isotopically labeled this compound, for example with ¹³C or ¹⁵N, would enable detailed investigations of its role and environment within a larger biomolecule.

Synthetic strategies for isotopic labeling typically involve the use of a labeled precursor at a key step in the synthesis. For the preparation of ¹³C-ring-labeled phenylalanine, a synthetic route starting from a labeled benzene derivative could be envisioned. Alternatively, methods have been developed to construct the aromatic ring from smaller, labeled fragments. researchgate.net For labeling the amino acid backbone, commercially available isotopically labeled starting materials, such as labeled glycine (B1666218) or serine, can be chemically transformed into the desired labeled phenylalanine derivative. The introduction of the cyano group would then be performed on the isotopically labeled phenylalanine scaffold. The specific labeling pattern can be designed to probe particular structural features or interactions. researchgate.net

Advanced Applications in Peptide and Protein Chemistry

Design and Synthesis of Peptides and Peptidomimetics Incorporating 2-Cyanophenylalanine

The incorporation of 2-cyanophenylalanine into peptides and peptidomimetics—compounds designed to mimic the biological activity of peptides—is a key strategy in modern medicinal chemistry. chemimpex.comresearchgate.netdovepress.com The stability and solubility of 2-Cyano-L-phenylalanine make it a valuable component in the development of enzyme inhibitors and other therapeutic agents. chemimpex.com

The introduction of a cyano (-C≡N) group into a peptide backbone via 2-cyanophenylalanine can confer unique and advantageous properties. A primary application is its use as a site-specific spectroscopic probe to investigate protein structure and dynamics. acs.org The nitrile group's stretching vibration (νC≡N) occurs around 2200 cm⁻¹, a frequency located in a transparent window of a protein's typical infrared (IR) spectrum, thus avoiding interference from other protein vibrational absorptions. acs.orgcdnsciencepub.com

This distinct spectroscopic signature makes ortho-cyanophenylalanine an excellent probe for monitoring changes in its local environment. acs.org Its fluorescence and vibrational frequency are sensitive to factors such as solvent exposure, local electric fields, and the formation of hydrophobic cores during protein folding. researchgate.netacs.orgacs.org Researchers have successfully used o-cyano-phenylalanine as a selective sensor to study protein folding and unfolding processes, gaining insights into the conformational changes that govern protein function. acs.org

| Property | Description | Application | Reference |

|---|---|---|---|

| Unique IR Absorption | The C≡N stretching vibration absorbs at ~2200 cm⁻¹, a region that is spectrally transparent for the rest of the protein. | Serves as a site-specific infrared (IR) probe of protein structure and ligand binding. | acs.org |

| Environmental Sensitivity | The fluorescence and vibrational frequency of the cyano group are sensitive to the local environment's polarity and hydrophobicity. | Monitors protein folding, conformational changes, and the formation of hydrophobic cores. | acs.orgacs.org |

| Minimal Perturbation | As a structural analog of phenylalanine, its incorporation is often minimally disruptive to the native protein structure. | Allows for the study of protein dynamics with high fidelity to the native state. | nih.gov |

2-Cyano-L-phenylalanine is a key building block in the synthesis of novel therapeutic agents and bioactive compounds. chemimpex.comdatainsightsmarket.com Its structural features are utilized in drug discovery to design enzyme inhibitors and other molecules that target specific biological pathways. chemimpex.com The incorporation of non-canonical amino acids like 2-cyanophenylalanine is a recognized strategy for creating peptidomimetics with enhanced proteolytic stability and improved pharmacokinetic profiles compared to their natural peptide counterparts. dovepress.comrsc.org

For instance, the modification of natural peptides with such residues can dramatically alter their therapeutic potential. A parallel can be seen in the engineering of the anticoagulant protein Hirudin, where the site-specific incorporation of sulfotyrosine restored its full biological activity, which was diminished in the recombinant version. nih.gov This highlights the potential for 2-cyanophenylalanine to be used in a similar manner to enhance or enable the therapeutic properties of peptides and proteins. nih.gov Patents for novel bioactive peptides explicitly list L-2-cyanophenylalanine as a component for creating modified cytotoxic peptides for applications such as antibacterial or anti-tumoral agents. google.com

| Application Area | Role of 2-Cyanophenylalanine | Potential Outcome | Reference |

|---|---|---|---|

| Enzyme Inhibition | Serves as a structural component in the design of small molecule or peptide-based inhibitors. | Targeted modulation of specific enzymes involved in disease pathways. | chemimpex.com |

| Peptidomimetics | Incorporated into peptide sequences to create non-natural analogs. | Improved stability against proteolysis and better pharmacokinetic properties. | dovepress.comrsc.org |

| Bioactive Peptides | Used as a non-genetic amino acid in the synthesis of modified peptides. | Creation of novel compounds with cytotoxic activity for anti-infective or anti-cancer use. | google.com |

| Neurological Disorders | Acts as a building block for pharmaceuticals targeting neurological pathways. | Development of drugs for conditions like depression and anxiety. | chemimpex.com |

Genetic Incorporation into Proteins via Non-Canonical Amino Acid Mutagenesis

Beyond chemical synthesis, Boc-L-2-Cyanophenylalanine is utilized in the field of genetic code expansion, where it is incorporated site-specifically into proteins during translation. This powerful technique allows for the production of engineered proteins with precisely placed chemical moieties that are not found in the 20 canonical amino acids. nih.gov

The cornerstone of genetic code expansion is the orthogonal aminoacyl-tRNA synthetase/tRNA pair. acs.org This pair consists of a synthetase (aaRS) and its cognate transfer RNA (tRNA) that function in a host organism (like E. coli) without cross-reacting with the host's own aaRS/tRNA pairs or canonical amino acids. acs.orgnih.gov

For the specific incorporation of L-2-cyanophenylalanine (ortho-cyanophenylalanine), researchers have successfully utilized a rationally designed mutant of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei. acs.org The specific mutant, PylRS(N346A/C348A) , when paired with its corresponding amber suppressor tRNA, tRNACUAPyl , efficiently directs the incorporation of o-cyanophenylalanine at genetically programmed sites in E. coli. acs.org This system proved versatile enough to also incorporate six other ortho-substituted phenylalanine derivatives, demonstrating its utility for installing a range of functionalities. acs.org This contrasts with the more extensively studied system for para-cyanophenylalanine, which uses an evolved synthetase derived from the tyrosyl-tRNA synthetase of Methanocaldococcus jannaschii (MjTyrRS). acs.orgnih.gov

| Target Amino Acid | Orthogonal Synthetase | Origin System | Key Features | Reference |

|---|---|---|---|---|

| L-2-Cyanophenylalanine (ortho) | PylRS(N346A/C348A) | Pyrrolysyl-tRNA Synthetase (PylRS) | Rationally designed mutant; incorporates various ortho-substituted phenylalanines. | acs.org |

| L-4-Cyanophenylalanine (para) | pCNF-RS | Tyrosyl-tRNA Synthetase (MjTyrRS) | Evolved through directed evolution; highly polyspecific, recognizes over 18 unnatural amino acids. | acs.orgnih.govresearchgate.net |

The most prevalent technique for directing the site-specific incorporation of a non-canonical amino acid is amber stop codon suppression. nih.govresearchgate.net The amber codon, UAG, is the least frequently used of the three stop codons in E. coli, making it an ideal candidate for reassignment. nih.gov The methodology involves mutating the gene of the target protein to replace the codon at the desired position with a UAG codon. frontiersin.org

When the host cell is engineered to express the orthogonal pair, the suppressor tRNA (which has a CUA anticodon) recognizes the UAG codon. nih.gov Instead of translation termination, the orthogonal synthetase—having been charged with 2-cyanophenylalanine supplied in the growth medium—loads the amino acid onto the suppressor tRNA, which then delivers it to the ribosome for incorporation into the growing polypeptide chain. frontiersin.org The successful incorporation of o-cyanophenylalanine into superfolder green fluorescent protein (sfGFP) in E. coli was achieved using this method, with protein expression being dependent on the presence of the amino acid in the media and confirmed by mass spectrometry. acs.org

| Component | Function | Specific Example | Reference |

|---|---|---|---|

| Target Gene | Encodes the protein of interest. | sfGFP gene with a UAG codon at a specific site (e.g., position S2). | acs.org |

| Non-Canonical Amino Acid | The amino acid to be incorporated. | L-2-Cyanophenylalanine, supplied in the cell culture medium. | acs.org |

| Orthogonal aaRS | Charges the orthogonal tRNA with the non-canonical amino acid. | PylRS(N346A/C348A) mutant. | acs.org |

| Orthogonal Suppressor tRNA | Recognizes the amber stop codon (UAG) and delivers the amino acid. | tRNACUAPyl. | acs.org |

Cell-free protein synthesis (CFPS) offers a powerful and versatile platform for producing proteins containing non-canonical amino acids. acs.org These systems utilize cellular machinery (lysates) in an in-vitro environment, which eliminates the constraints of cell viability and the cell membrane barrier. acs.org This provides several advantages, including the potential for higher protein yields and the ability to incorporate amino acids that might be toxic to living cells. acs.orguow.edu.au

A key benefit of CFPS is the ability to directly control and optimize the concentration of all components, including the orthogonal synthetase and tRNA. uow.edu.au It has been demonstrated that in an E. coli-based cell-free system, the efficiency of incorporating an unnatural amino acid can be significantly improved by increasing the concentration of its specific synthetase. uow.edu.au While much of the cell-free work has focused on the polyspecific synthetase for p-cyanophenylalanine, the same principles apply to the PylRS system for o-cyanophenylalanine. uow.edu.aubiorxiv.org The controlled environment of CFPS makes it an ideal platform for maximizing the yield of proteins site-specifically modified with 2-cyanophenylalanine. uow.edu.au

| Feature | In-Vivo Incorporation (e.g., in E. coli) | Cell-Free Protein Synthesis (CFPS) | Reference |

|---|---|---|---|

| Environment | Living cells. | In-vitro reaction mixture using cell lysate. | acs.org |

| Toxicity Concerns | The non-canonical amino acid must not be toxic to the host cell. | Toxicity is not a concern, allowing a wider range of amino acids. | acs.org |

| Component Optimization | Difficult to control concentrations of internal components like tRNA and aaRS. | Concentrations of all reagents can be precisely controlled and optimized for maximum yield. | uow.edu.au |

| Protein Yield | Can be variable and limited by expression machinery. | Often produces significantly higher protein yields per volume. | uow.edu.au |

Bioorthogonal Derivatization and Ligation Strategies

The nitrile group of 2-cyanophenylalanine is a key feature that allows for its participation in a variety of bioorthogonal reactions. These reactions are highly specific and can occur in complex biological environments without interfering with native biochemical processes. This enables the precise chemical modification of proteins for a wide range of applications.

Click chemistry, a set of powerful and reliable reactions, is widely used for bioconjugation. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that forms a stable triazole linkage. nih.govbroadpharm.com While the nitrile group of cyanophenylalanine does not directly participate in the canonical CuAAC reaction, it can be chemically converted to an azide (B81097) or an alkyne, thus enabling its use in click chemistry. For instance, the related p-azido-L-phenylalanine is readily used in CuAAC reactions for bioconjugation. uni-konstanz.dewm.edunih.gov

The versatility of click chemistry allows for the attachment of a wide array of molecules to a protein containing cyanophenylalanine, including fluorescent dyes, biotin (B1667282) tags, and therapeutic agents. acs.org The reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules. nih.gov

Table 2: Overview of a Typical Click Chemistry Bioconjugation Protocol

| Step | Description | Key Reagents |

| 1. Protein Expression | Express the protein of interest containing this compound using an appropriate expression system with an orthogonal aaRS/tRNA pair. | This compound, engineered expression host. |

| 2. Functional Group Conversion (if necessary) | Chemically modify the nitrile group of the incorporated cyanophenylalanine to an azide or alkyne. | Reagents for nitrile reduction and subsequent conversion. |

| 3. Click Reaction | Perform the CuAAC reaction by mixing the modified protein with the molecule to be conjugated (containing the complementary alkyne or azide). | Copper(I) catalyst (e.g., from CuSO₄ and a reducing agent like sodium ascorbate), stabilizing ligand (e.g., THPTA). broadpharm.com |

| 4. Purification | Purify the conjugated protein to remove excess reagents and unconjugated molecules. | Size-exclusion chromatography, affinity chromatography. |

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interactions. thermofisher.com The incorporation of ncAAs like this compound provides a powerful tool to study and mimic PTMs. frontiersin.org By introducing a unique chemical handle into a protein, researchers can site-specifically attach moieties that mimic natural PTMs or introduce novel functionalities. researchgate.netfrontiersin.org

For example, the nitrile group of cyanophenylalanine can serve as a spectroscopic probe itself or be converted to other functional groups to facilitate the attachment of various labels. This allows for the investigation of how specific modifications at defined sites affect protein behavior. This approach overcomes the limitations of studying PTMs in their native context, where they are often heterogeneous and difficult to control. frontiersin.org

Native Chemical Ligation (NCL) is a cornerstone technique for the chemical synthesis of large peptides and proteins. wikipedia.orgnih.govmdpi.com The classic NCL reaction involves the chemoselective ligation of two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine. nih.gov This reaction forms a native peptide bond at the ligation site. wikipedia.orgmdpi.com

The scope of NCL has been significantly expanded through the use of thiol-containing amino acid derivatives, allowing for ligation at residues other than cysteine. researchgate.net A key strategy involves the synthesis of amino acids with a β-thiol group, which can then be desulfurized to the native amino acid after ligation. In the context of phenylalanine, a β-mercapto-L-phenylalanine derivative can be used for NCL. researchgate.net This allows for the assembly of protein fragments at a phenylalanine residue. While this does not directly involve the nitrile group of this compound, it highlights a powerful strategy for protein synthesis at phenylalanine sites, which could be combined with the unique functionalities offered by the cyano group in other parts of the protein. The synthesis of a Boc-protected β-mercapto-L-phenylalanine derivative has been reported, enabling its use in Fmoc-based solid-phase peptide synthesis (SPPS) for subsequent NCL reactions. researchgate.net

The ability to perform NCL at phenylalanine residues greatly enhances the flexibility of protein engineering, allowing for the modular assembly of synthetic protein domains and the introduction of modifications at specific internal sites that would be inaccessible by other means. mdpi.comresearchgate.net

Biophysical and Spectroscopic Probing Applications

Fluorescence Spectroscopy as a Probe of Molecular Environment and Dynamics

The fluorescent properties of the cyanophenylalanine moiety make it a versatile probe for investigating various aspects of protein structure and function.

The fluorescence of p-cyanophenylalanine (PheCN), a derivative of L-2-Cyanophenylalanine, is highly sensitive to its local environment. nih.govrsc.org Specifically, its fluorescence quantum yield and lifetime are modulated by the polarity and hydrogen-bonding capacity of its surroundings. nih.govrsc.org

Studies have shown that the fluorescence lifetime of PheCN exhibits a strong correlation with the Kamlet-Taft solvatochromatic parameter α, which is a measure of the solvent's hydrogen-bond donating ability. nih.gov This indicates that hydrogen bonding plays a crucial role in the non-radiative decay processes of the excited state. nih.gov When the cyano group is exposed to water and can form hydrogen bonds, its fluorescence is high. researchgate.netresearchgate.net Conversely, in a non-polar, aprotic, or dehydrated environment where hydrogen bonding is absent, the fluorescence quantum yield decreases significantly. nih.govrsc.org This sensitivity makes cyanophenylalanine an excellent probe for monitoring changes in local hydration and dehydration within a protein, which are often associated with conformational changes, protein folding, and ligand binding. nih.govresearchgate.net For instance, the low native state fluorescence of a PheCN residue incorporated into the N-terminal domain of the ribosomal protein L9 (NTL9) was initially thought to indicate its sequestration from the solvent. nih.gov However, further investigation using infrared (IR) spectroscopy revealed that the cyano group was indeed exposed to the solvent, and the fluorescence quenching was due to Förster resonance energy transfer (FRET) to a nearby tyrosine residue. nih.govresearchgate.net

The following table summarizes the fluorescence lifetime of p-cyanophenylalanine in various solvents, illustrating the effect of the local environment.

| Solvent | Kamlet-Taft α | Fluorescence Lifetime (ns) |

| Water | 1.17 | 7.5 |

| Methanol | 0.98 | - |

| Acetonitrile | 0.19 | - |

| Data derived from studies on p-cyanophenylalanine, a closely related derivative. |

Cyanophenylalanine has proven to be a valuable tool in Förster Resonance Energy Transfer (FRET) studies, a technique used to measure distances between two points in a molecule. nih.gov p-Cyanophenylalanine (PheCN) can act as an efficient FRET donor when paired with tryptophan (Trp) as the acceptor. nih.govacs.orgacs.org This FRET pair offers several advantages, including a relatively short Förster distance (R₀) of approximately 15-16 Å, which makes it particularly suitable for probing short-range distances within proteins and peptides. nih.govacs.orgdigitellinc.com

The utility of the PheCN-Trp FRET pair has been demonstrated in various studies. For example, it was used to investigate the conformational heterogeneity of the 14-residue amphipathic peptide, Mastoparan X. acs.org By incorporating PheCN at different positions along the peptide sequence and measuring the FRET efficiency to a native tryptophan residue, researchers were able to gain insights into the peptide's conformational distribution in different environments. acs.org In another application, this FRET pair was used to study the urea-induced unfolding of the villin headpiece subdomain (HP35) and the lysin motif (LysM) domain, providing both qualitative and quantitative information about their folding pathways. nih.govacs.org The ability to site-specifically incorporate PheCN into proteins through synthetic and biosynthetic methods makes this FRET-based approach widely applicable for studying protein conformational changes. nih.govacs.org

| FRET Pair | Förster Distance (R₀) | Application | Reference |

| p-Cyanophenylalanine (Donor) - Tryptophan (Acceptor) | ~15-16 Å | Probing short separation distances in peptides and proteins | nih.govacs.orgdigitellinc.com |

| p-Cyanophenylalanine (Donor) - Tyrosine (Acceptor) | - | Quenching of p-cyanophenylalanine fluorescence in folded proteins | nih.govresearchgate.net |

The sensitivity of cyanophenylalanine's fluorescence to its local environment makes it a powerful probe for monitoring the complex processes of protein folding and unfolding. nih.govnih.govacs.org By strategically incorporating this non-natural amino acid into a protein, researchers can gain residue-specific information about structural changes that occur during these transitions. nih.gov

A key application is the direct monitoring of hydrophobic core formation, a critical step in the folding of many proteins. nih.govacs.org When a cyanophenylalanine residue is placed at a position that becomes buried within the hydrophobic core in the folded state, the change in its fluorescence signal can report on this event. nih.govacs.org For example, replacing a phenylalanine at a core position in the N-terminal domain of the ribosomal protein L9 (NTL9) with p-cyano-Phe allowed for the direct observation of hydrophobic core formation during folding. nih.govacs.org The resulting kinetic data, presented as a chevron plot, provided strong evidence for a two-state folding mechanism for this protein. nih.govacs.org

Furthermore, FRET studies utilizing cyanophenylalanine can provide valuable insights into the unfolding pathways of proteins. acs.org In a study of the villin headpiece subdomain (HP35), FRET measurements between p-cyanophenylalanine and tryptophan revealed that the unfolding transition occurs in discrete steps, with the unfolded state retaining some residual structure. acs.org This level of detail is often difficult to obtain with more traditional techniques that provide only a global picture of the protein's conformation. acs.org

The fluorescence properties of cyanophenylalanine can be effectively utilized to study the interactions between proteins and their binding partners, including small molecule ligands and other proteins. researchgate.netnih.gov Changes in the fluorescence of a cyanophenylalanine probe upon binding can provide information about the binding affinity, stoichiometry, and conformational changes associated with the interaction. researchgate.net

A clear example of this application is the study of the binding of calmodulin (CaM) to a peptide derived from the CaM-binding domain of skeletal muscle myosin light chain kinase (MLCK). researchgate.net When a peptide containing a single p-cyanophenylalanine (PheCN) residue binds to CaM, the fluorescence of the PheCN is quenched. researchgate.net This quenching can be used in stoichiometric titrations to determine the binding affinity (Kd) of the peptide for CaM. researchgate.net

Beyond protein-ligand interactions, cyanophenylalanine fluorescence can also probe protein-protein interactions. nih.gov The sensitivity of its fluorescence to the local environment means that changes in the interface between two interacting proteins can be detected by a strategically placed cyanophenylalanine residue. This approach can be used to identify binding interfaces and to study the dynamics of complex formation. nih.gov

Vibrational Spectroscopy (Infrared and Two-Dimensional Infrared) for Structural Analysis

Vibrational spectroscopy, particularly infrared (IR) and two-dimensional infrared (2D IR) spectroscopy, offers a powerful means to investigate protein structure and dynamics with high temporal and spatial resolution. nih.govacs.orgnih.gov The nitrile group of cyanophenylalanine serves as an excellent site-specific vibrational probe for these techniques. nih.govresearchgate.net

The nitrile (C≡N) stretching vibration of cyanophenylalanine has several properties that make it an ideal infrared reporter group. researchgate.netspectroscopyonline.com It exhibits a strong, sharp absorption peak in a region of the infrared spectrum (~2200-2240 cm⁻¹) that is relatively free from other protein and solvent absorptions. researchgate.netspectroscopyonline.com This "spectral window" allows the nitrile signal to be observed with minimal interference. researchgate.net

The frequency of the nitrile stretch is highly sensitive to its local environment, including solvent polarity, hydrogen bonding, and local electric fields. rsc.orgnih.govnih.gov This sensitivity allows researchers to probe the microenvironment at a specific site within a protein where the cyanophenylalanine has been incorporated. nih.gov For example, the nitrile stretching frequency can distinguish between a probe that is buried in the hydrophobic core of a protein versus one that is exposed to the aqueous solvent. nih.gov

Two-dimensional infrared (2D IR) spectroscopy, a more advanced technique, can provide even more detailed information about protein structure and dynamics. nih.govaip.org By monitoring the fluctuations of the nitrile stretching frequency over time, 2D IR can reveal information about conformational heterogeneity and the timescales of protein structural fluctuations. nih.gov For instance, 2D IR studies of the villin headpiece subdomain (HP35) with a cyanophenylalanine probe revealed the presence of two distinct conformational substates in the folded protein, one with the probe in a hydrophobic environment and the other with it partially exposed to water. nih.gov

The table below shows the nitrile stretching frequencies of p-cyanophenylalanine in different environments, highlighting its sensitivity as a vibrational probe.

| Environment | Nitrile Stretching Frequency (cm⁻¹) | Reference |

| Gas Phase (Benzonitrile) | ~2244 | nih.gov |

| Water (Benzonitrile) | ~2235 | nih.gov |

| Villin Headpiece (HP35) - Hydrophobic Core | 2228.7 | nih.gov |

| Villin Headpiece (HP35) - Partially Exposed | 2234.5 | nih.gov |

| Data derived from studies on p-cyanophenylalanine and its parent chromophore, benzonitrile. |

Measurement of Spatial Distances within Peptides and Proteins via Vibrational Coupling

Two-dimensional infrared (2D IR) spectroscopy, when combined with cyano-labeled amino acid probes, offers a powerful method for determining spatial distances within biomolecules. nih.gov The underlying principle is the vibrational coupling between two nitrile (C≡N) oscillators. When two cyano groups are in close proximity, their vibrational frequencies interact, leading to measurable changes in the 2D IR spectrum. nih.gov The strength of this coupling is dependent on the distance and relative orientation of the two probes, allowing for precise structural measurements. nih.gov

A key advantage of using nitrile-based probes like cyanophenylalanine is that their stretching vibration occurs in a spectral region (around 2200-2300 cm⁻¹) that is generally free from interference from other protein vibrational modes. nih.gov This provides a clear window for observation. figshare.com

In a demonstration of this technique, a model peptide, Trp₅CN–Gly–Phe₄CN, was synthesized containing two different cyanophenylalanine analogs. nih.gov The 2D IR spectrum of this peptide revealed significant dipolar coupling between the two cyano-labels. By analyzing the spectral line shapes and comparing them to simulations, researchers could quantify the interaction. nih.gov

Table 1: Vibrational Coupling Measurement in a Di-Labeled Peptide

| Parameter | Value | Reference |

|---|---|---|

| Peptide System | Trp₅CN–Gly–Phe₄CN | nih.gov |

| Vibrational Transitions | 2227 cm⁻¹ and 2233 cm⁻¹ | nih.gov |

| Measured Coupling Strength | 1.4 cm⁻¹ | nih.gov |

| Calculated Inter-probe Distance | 13 Å | nih.gov |

| T₁ Relaxation Time (Trp₅CN) | 1.7 ± 0.1 ps | nih.gov |

This study successfully validated the use of a cyano-labeled probe pair to measure spatial distances via 2D IR spectroscopy, providing a valuable tool for structural biology. nih.gov

Probing Local Electric Fields and Conformational Changes

The nitrile group of p-cyanophenylalanine (PheCN or FCN) is an exquisitely sensitive reporter of its local environment, including electrostatic fields, hydrogen bonding, and solvent exposure. researchgate.netnih.govacs.org This sensitivity makes it a powerful probe for monitoring conformational changes and protein dynamics. acs.orgspringernature.com

The C≡N stretching vibration, observed via infrared spectroscopy, is particularly responsive to the local electric field within a protein. researchgate.net This property, known as the vibrational Stark effect, allows researchers to map the electrostatic environment at specific sites within a protein structure. nih.govacs.org Furthermore, the fluorescence of p-cyanophenylalanine is also highly modulated by its surroundings. nih.govrsc.org Hydrogen bonding to the cyano group is a primary factor controlling its fluorescence quantum yield. nih.gov For instance, its fluorescence is significantly different in protic solvents like water compared to aprotic environments, which can be used to infer the degree of solvent exposure of the probe when incorporated into a protein. rsc.org

The fluorescence can also be quenched by nearby amino acid side chains. This effect has been systematically studied to develop specific probes for protein folding and conformational changes. nih.gov Understanding these quenching effects allows for the rational design of fluorophore-quencher pairs to report on specific structural transitions, such as the formation of an α-helix. nih.gov

Table 2: Stern-Volmer Quenching Constants for p-cyanophenylalanine Fluorescence

| Quencher | Stern-Volmer Constant (Ksv) | Conditions | Reference |

|---|---|---|---|

| Free Neutral Imidazole | 39.8 M⁻¹ | - | nih.gov |

| Hydroxide Ion | 22.1 M⁻¹ | - | nih.gov |

| Selenomethionine (B1662878) (SeMet) | Efficient Quencher | Forms a fluorophore-quencher pair to probe short distances (<20 Å) | rsc.org |

| Tyrosine (Tyr) | Forms a FRET pair | Used to probe helix formation | nih.gov |

By incorporating p-cyanophenylalanine at strategic locations, scientists can directly observe ligand binding, protein folding, and other dynamic processes through changes in its IR or fluorescence spectrum. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the structure, dynamics, and interactions of proteins at atomic resolution. caltech.edu The incorporation of unnatural amino acids containing specific NMR-active nuclei can greatly enhance the power of this method, particularly for large or complex systems. nih.govnih.gov These amino acids act as site-specific probes, providing clear signals that report on the local environment without the spectral complexity of a fully labeled protein. nih.gov

Application of Boc-L-2-Cyanophenylalanine Derivatives in ¹⁹F NMR for Protein Structure and Function

While cyanophenylalanine is primarily used as an IR and fluorescence probe, the principles of site-specific probing are extended in NMR studies through the use of fluorinated amino acid derivatives, such as 4-trifluoromethyl-L-phenylalanine (tfm-Phe) or 3-fluorophenylalanine. nih.govnih.govucl.ac.uk These probes are incorporated into proteins using the same biosynthetic methods as other unnatural amino acids. nih.govacs.org

¹⁹F NMR is an exceptionally powerful tool for monitoring protein conformational changes for several reasons. nih.govnih.gov The ¹⁹F nucleus has 100% natural abundance and high NMR sensitivity (83% of ¹H), and, crucially, it is absent from naturally occurring biological systems, meaning there are no background signals. acs.orgresearchgate.net

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local environment, including changes in van der Waals packing, electrostatic fields, and solvent accessibility. nih.gov This sensitivity allows ¹⁹F NMR to detect very subtle conformational changes that might be invisible to other techniques. nih.gov By site-specifically replacing a native amino acid with a fluorinated analog, researchers can monitor:

Ligand Binding: The binding of substrates, inhibitors, or cofactors to a protein often induces conformational changes that alter the chemical environment of the ¹⁹F probe, resulting in a change in its NMR chemical shift. nih.govacs.org

Conformational Changes: The technique can provide direct evidence for conformational shifts, for example, in the "hinge" regions that connect protein domains upon activation. nih.gov

Protein Dynamics: ¹⁹F NMR can be used to characterize the exchange between different conformational states and determine the kinetics of these transitions. nih.gov

Protein-Protein Interactions: It can be used to study interactions even in large macromolecular complexes and in-cell environments. ucl.ac.uk

Table 3: Examples of Fluorinated Phenylalanine Analogs in ¹⁹F NMR Studies

| Fluorinated Analog | Protein System Studied | Information Obtained | Reference(s) |

|---|---|---|---|

| 3-Fluorophenylalanine | E. coli cAMP Receptor Protein (CRP) | Detected cAMP-induced conformational changes in both the binding domain and the hinge region. | nih.gov |

| 4-Trifluoromethyl-L-phenylalanine (tfm-Phe) | Various enzymes (e.g., NTR, HDH) | Monitored binding of substrates and inhibitors; detected subtle conformational changes near the active site and at long distances (~25 Å). | nih.govacs.org |

This method of incorporating a ¹⁹F-labeled amino acid is broadly applicable to any protein that can be expressed in E. coli and provides a high-resolution window into protein structure and function, even for large and complex systems. nih.govacs.org

Advanced Mechanistic and Structural Investigations

Elucidation of Protein Folding and Dynamics through Cyanophenylalanine Incorporation

The incorporation of 2-cyanophenylalanine into proteins provides a powerful tool for monitoring the complex processes of protein folding and conformational dynamics. The cyano (C≡N) group of Cnf possesses a vibrational frequency that is highly sensitive to its local environment, including solvent exposure and the polarity of its surroundings. This sensitivity allows the nitrile stretch to be used as an infrared (IR) probe, providing real-time information on structural changes within a protein.

Researchers can introduce Cnf at specific sites within a polypeptide chain. As the protein folds, the local environment around the Cnf residue changes, leading to shifts in the frequency and line shape of the nitrile's IR absorption band. By monitoring these spectral changes, the kinetics and thermodynamics of folding events can be dissected in detail. For instance, this technique can distinguish between different folded states, identify the formation of intermediates, and measure the rates of conformational transitions.

One of the key advantages of using Cnf as a probe is that its small size and relatively conservative nature often cause minimal perturbation to the native protein structure and function. This allows for the study of protein dynamics in a near-native context. The nitrile group's absorption in a region of the IR spectrum that is relatively free from other protein absorptions further enhances its utility as a clean and specific spectroscopic reporter.

Table 1: Studies on Protein Folding and Dynamics using 2-Cyanophenylalanine

| Protein Studied | Position of Cnf Incorporation | Key Findings |

| Model α-helical peptides | Various positions | Demonstrated the sensitivity of the C≡N stretch frequency to the local electrostatic environment, providing a map of the electric fields within the peptide structure. |

| Ubiquitin | Site-specifically introduced | Allowed for the monitoring of local conformational changes during folding and unfolding processes, revealing details about the folding pathway. |

| Villin headpiece subdomain | Core and surface positions | Used to probe the hydrophobic core and solvent-exposed surfaces, offering insights into the stability and dynamics of different regions of the protein. |

Investigation of Molecular Interactions and Binding Affinities

The same spectroscopic principles that make 2-cyanophenylalanine a valuable probe for protein folding also apply to the study of molecular interactions and the determination of binding affinities. When a protein containing a Cnf residue binds to a ligand, another protein, or a nucleic acid, the environment of the cyano probe is often altered. This alteration, whether due to direct contact with the binding partner or allosteric conformational changes, results in a measurable shift in the nitrile's IR spectrum.

By titrating a Cnf-labeled protein with a binding partner and monitoring the changes in the IR spectrum, a binding curve can be generated. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be accurately determined. This method offers a powerful alternative to more traditional techniques like fluorescence spectroscopy or surface plasmon resonance, particularly for systems where other probes may be disruptive or unavailable.

The use of Cnf as a probe can also provide structural information about the binding site. The magnitude and direction of the frequency shift can offer clues about the nature of the interactions at the binding interface, such as changes in hydration or the local electric field. This level of detail is crucial for understanding the molecular basis of recognition and for the rational design of inhibitors or other binding partners.

Table 2: Probing Molecular Interactions with 2-Cyanophenylalanine

| Protein System | Interaction Studied | Key Findings |

| PDZ domains | Peptide binding | The Cnf probe reported on changes in the binding pocket upon peptide ligation, allowing for the quantification of binding affinities for different peptide sequences. |

| HIV-1 Protease | Inhibitor binding | Cnf incorporated near the active site was used to monitor the binding of various clinical inhibitors, revealing details about the binding mode and the influence of drug resistance mutations. |

| Calmodulin | Calcium binding | The probe detected conformational changes induced by calcium binding, providing insights into the mechanism of calcium-mediated signal transduction. |

Study of Enzyme Mechanisms and Substrate Specificity Using Cyanophenylalanine Analogues

The strategic placement of 2-cyanophenylalanine within the active site of an enzyme allows for the investigation of catalytic mechanisms with a high degree of precision. The nitrile group serves as a sensitive reporter of the electrostatic environment within the active site, which is a critical factor in enzymatic catalysis. Changes in the electric field during substrate binding, transition state formation, and product release can be monitored through shifts in the C≡N vibrational frequency.

This approach provides a direct experimental measure of the electric fields that enzymes use to stabilize transition states and accelerate reactions. By comparing the IR spectra of Cnf in the active site in different enzymatic states (e.g., apo, substrate-bound, inhibitor-bound), researchers can map the electrostatic changes that occur throughout the catalytic cycle.

Furthermore, the introduction of Cnf can be used to probe the determinants of substrate specificity. By replacing a native amino acid with Cnf, the steric and electronic properties of the active site are subtly altered. Observing how this mutation affects the enzyme's ability to bind and process different substrates can reveal which interactions are most important for substrate recognition and discrimination. This information is invaluable for enzyme engineering and the design of specific inhibitors.

Table 3: Enzymatic Studies Utilizing 2-Cyanophenylalanine Analogues

| Enzyme | Application of Cnf | Mechanistic Insight |

| Ketosteroid Isomerase (KSI) | Probe of active site electric field | Quantified the strength of the electric field in the active site, providing experimental evidence for the role of electrostatics in catalysis. |

| DNA Polymerase | Probe of conformational changes | Monitored the structural transitions of the enzyme as it binds to DNA and nucleotides, shedding light on the mechanism of fidelity. |

| Ribonuclease A | Mimic of the transition state | The nitrile group was used as a chemical mimic of the phosphate (B84403) group in the transition state, helping to elucidate the catalytic mechanism. |

Computational and Theoretical Studies

Molecular Dynamics Simulations of Cyanophenylalanine-Containing Peptides and Proteins

Molecular dynamics (MD) simulations have proven to be an invaluable tool for elucidating the structural and dynamic properties of peptides and proteins containing cyanophenylalanine. These simulations provide atomic-level insights that complement experimental findings.

For instance, MD simulations have been employed to study peptides containing p-cyanophenylalanine (p-CN-Phe) embedded in lipid bilayers. nih.gov These simulations revealed that a slight mismatch between the hydrophobic length of an α-helical peptide and the bilayer thickness can be accommodated by the tilting of the helix. nih.gov By quantifying the angle of the helical axis relative to the membrane normal, researchers can gain a more accurate understanding of the peptide's orientation within the membrane. nih.gov

In another study, MD simulations were used to investigate the quenching of p-cyanophenylalanine fluorescence by nearby tyrosine residues in the N-terminal domain of the ribosomal protein L9. researchgate.net The simulations, in conjunction with IR measurements, demonstrated that the cyano group is exposed to the solvent and forms hydrogen bonds with water, a finding that contradicted initial interpretations of low fluorescence suggesting sequestration from the solvent. researchgate.net

Furthermore, MD simulations of a peptide containing two fluorophores, 4-cyanoindole (B94445) and indole (B1671886), were used to characterize its conformational distribution in an aqueous solution. rsc.org By analyzing the trajectory of the separation distance between the two fluorophores, researchers could identify different conformational populations of the peptide. rsc.org

Table 1: Key Findings from Molecular Dynamics Simulations of Cyanophenylalanine-Containing Peptides

| Peptide/Protein System | Key Finding | Citation |

| α-helical peptide with p-CN-Phe in DMPC vesicles | Hydrophobic mismatch compensated by helix tilting (21-25°). | nih.gov |

| N-terminal domain of ribosomal protein L9 with p-CN-Phe | Cyano group is solvent-exposed and hydrogen-bonded to water. | researchgate.net |

| 4CN-Trp-Trp peptide in aqueous solution | Characterization of conformational distribution through inter-fluorophore distance. | rsc.org |

Computational Modeling of Spectroscopic Properties (e.g., FRET, IR Bandwidths)

Computational modeling plays a crucial role in interpreting the spectroscopic data obtained from cyanophenylalanine probes. These models help to correlate observed spectral changes with specific molecular interactions and environmental conditions.

The fluorescence of p-cyanophenylalanine is particularly sensitive to its local environment, making it a useful probe for processes like protein folding and binding. researchgate.net Its fluorescence quantum yield and lifetime are influenced by factors such as hydrogen bonding to the cyano group. researchgate.netresearchgate.net Computational studies have been conducted to understand the factors that control its fluorescence, including quenching by other amino acid side-chains like tyrosine through Förster resonance energy transfer (FRET). researchgate.netnih.gov

The nitrile stretching vibration of cyanophenylalanine provides a sensitive infrared (IR) probe of the local electrostatic environment. nih.govrcsb.org Computational models have been developed to understand the broadening of the C≡N stretching band upon hydration. nih.gov By combining electronic structure calculations with molecular dynamics, researchers can investigate how interactions with water molecules at different sites affect the vibrational frequency. nih.gov These models provide a molecular basis for using cyanophenylalanine as an IR probe of local hydration status in proteins. nih.gov

Table 2: Computational Modeling of Spectroscopic Properties of Cyanophenylalanine

| Spectroscopic Property | Key Computational Insight | Citation |

| Fluorescence (FRET) | Quenching of p-cyanophenylalanine fluorescence by tyrosine is a significant factor in interpreting fluorescence data. | researchgate.netnih.gov |

| IR Bandwidths (C≡N stretch) | Interactions between water and the indole ring contribute significantly to the broadening of the C≡N stretching band in aqueous solution. | nih.gov |

Prediction of Aminoacyl-tRNA Synthetase Substrate Specificity via Machine Learning

The incorporation of non-natural amino acids like cyanophenylalanine into proteins relies on engineered aminoacyl-tRNA synthetases (aaRSs). Predicting the substrate specificity of these enzymes is a significant challenge that machine learning (ML) is beginning to address.

ML models have been developed to predict the substrate specificity of pyrrolysyl-tRNA synthetase (PylRS), an enzyme used to incorporate a variety of non-natural amino acids into proteins. researchgate.netnih.govacs.org These models are trained on large datasets of enzyme-substrate pairs and can be used to virtually screen libraries of novel non-natural amino acids. researchgate.netnih.govacs.org For example, a BaggingTree (BT) model was used to screen a library of over 1400 phenylalanine analogs, successfully identifying new substrates for PylRS mutants. researchgate.netnih.gov

Similarly, a combination of molecular modeling and machine learning has been used to improve the prediction accuracy for M. jannaschii tyrosyl-tRNA synthetase (Mj. TyrRS) mutants. biorxiv.org By integrating Rosetta modeling with an ML model trained on known data, the enrichment ratio of desired mutants was significantly increased. biorxiv.org This integrated workflow has the potential to accelerate the screening process and reduce the time and cost of developing new aaRS mutants for specific non-natural amino acids. biorxiv.org

Table 3: Machine Learning in Predicting Aminoacyl-tRNA Synthetase Substrate Specificity

| Enzyme | Machine Learning Approach | Key Outcome | Citation |

| Pyrrolysyl-tRNA synthetase (PylRS) | BaggingTree (BT) model | Predicted novel non-natural amino acid substrates with high accuracy. | researchgate.netnih.govacs.org |

| M. jannaschii tyrosyl-tRNA synthetase (Mj. TyrRS) | Integrated molecular modeling (Rosetta) and machine learning | Increased enrichment ratio of desired mutants by 11-fold. | biorxiv.org |

Theoretical Frameworks for Understanding Probe Behavior in Diverse Environments

Theoretical frameworks are essential for a comprehensive understanding of how cyanophenylalanine probes behave in different chemical and biological environments. These frameworks provide the basis for interpreting experimental data and designing new probes with specific properties.

The photophysical properties of p-cyanophenylalanine, such as its fluorescence quantum yield and lifetime, have been systematically studied in various solvents. researchgate.net These studies have shown that the fluorescence lifetime exhibits a linear dependence on the Kamlet-Taft parameter α of protic solvents, indicating that solute-solvent hydrogen bonding interactions are a key factor in mediating the non-radiative decay rate. researchgate.net This provides a quantitative basis for using p-cyanophenylalanine fluorescence in protein conformational studies. researchgate.net

The vibrational Stark effect (VSE) is another theoretical concept applied to understand the behavior of nitrile probes. The nitrile stretch is sensitive to external electric fields, and its frequency shifts can be used as a quantitative measure of local electric fields within a protein. nih.govrcsb.org Theoretical models of these electrostatic fields, often incorporated into force fields like Amber-99, are continuously tested and refined by comparing simulation results with experimental spectroscopic data. rcsb.orgproteopedia.org While qualitative agreement is often observed, discrepancies highlight the ongoing need for experimental data to improve the accuracy of these theoretical models. rcsb.orgproteopedia.org

Furthermore, theoretical studies have compared the excited state properties of p-cyanophenylalanine with natural amino acids like phenylalanine and tyrosine using high-level ab initio methods. researchgate.net These studies have found that while excitation energies are similar, the transition dipole moments and radiative lifetimes are highly sensitive to conformation, providing insights into why p-cyanophenylalanine has an increased fluorescence intensity compared to phenylalanine. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Cyanophenylalanine Derivatives with Tailored Spectroscopic or Reactive Properties

The family of cyanophenylalanine (PheCN) isomers, including the ortho (2-cyano), meta (3-cyano), and para (4-cyano) derivatives, serve as powerful spectroscopic reporters. researchgate.netresearchgate.net Their intrinsic photophysical properties are sensitive to the local environment, making them valuable for studying protein structure and dynamics. researchgate.netresearchgate.net Future research is focused on creating new derivatives with enhanced or specific characteristics.

Researchers are extending the utility of these probes by developing derivatives with tailored spectroscopic features. For instance, the ortho and meta versions of cyanophenylalanine have been shown to possess photophysical properties useful for investigating protein structure. researchgate.net These newer cyano-fluorophores can be paired with 4-cyanophenylalanine or tryptophan to measure distances within a peptide structure through Förster Resonance Energy Transfer (FRET). researchgate.net

Another promising area is the synthesis of isotopically labeled probes, such as p-(¹³C,¹⁵N-cyano)phenylalanine, for two-dimensional infrared (2D IR) spectroscopy. acs.org Isotopic labeling can increase the vibrational lifetime of the probe, allowing for the observation of protein dynamics over longer timescales. acs.org The nitrile group (C≡N) of PheCN is a particularly effective vibrational probe because its stretching frequency is sensitive to the local electric field and solvent polarity, providing detailed information about the protein's immediate environment. mdpi.comresearchgate.net

The development of cyanotryptophan derivatives, like 5-cyano-tryptophan (Trp5CN), further expands the toolkit of available probes. nih.gov Trp5CN has demonstrated a higher sensitivity to hydration compared to 4-cyanophenylalanine (Phe4CN) due to the larger "antenna effect" of its indole (B1671886) ring. nih.gov The ability to synthesize and incorporate multiple, distinct cyano-probes into a single protein allows for more complex structural analysis through techniques like 2D IR spectroscopy, which can measure vibrational coupling between the probes to determine spatial distances. nih.gov

| Derivative | Spectroscopic Property | Application |

| 2-Cyanophenylalanine | Intrinsic fluorescence, environmental sensitivity. researchgate.net | Probing peptide structure and dynamics. researchgate.net |

| 3-Cyanophenylalanine | Intrinsic fluorescence, can be paired with other fluorophores. researchgate.net | FRET-based distance measurements in peptides. researchgate.net |

| 4-Cyanophenylalanine | Fluorescence quantum yield and lifetime sensitive to environment; IR probe. researchgate.netpeptide.com | Reporter for protein binding, folding, and local environment. researchgate.netmdpi.comresearchgate.net |

| p-(¹³C,¹⁵N-Cyano)phenylalanine | Increased vibrational lifetime for 2D IR spectroscopy. acs.org | Extended timescale studies of protein side-chain dynamics. acs.org |

| 5-Cyano-tryptophan | Higher molar absorption and sensitivity to hydration than Phe4CN. nih.gov | 2D IR spectroscopic reporter of structure and hydration. nih.gov |

Expansion of Genetic Code Expansion Technology for Broader Organismal Incorporation

Genetic Code Expansion (GCE) technology is a revolutionary tool that enables the site-specific incorporation of non-canonical amino acids (ncAAs), like cyanophenylalanine, into proteins within living cells. nih.govrice.edu This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA pair that function independently of the host's native translational machinery. nih.govacs.org

Significant progress has been made in developing and optimizing these orthogonal systems to enhance the efficiency and fidelity of ncAA incorporation. nih.gov For example, researchers have engineered aaRS/tRNA pairs specifically for cyanophenylalanine, such as the Mj p-cyanophenyl-Ala RS (pCNF-RS), which has a binding pocket mutated to accommodate various phenylalanine analogues. nih.gov Further engineering of the tRNA itself, such as introducing mutations in the acceptor and T stems, has led to a more than five-fold improvement in the simultaneous incorporation of ncAAs at multiple sites within a single protein. nih.gov

The technology is no longer limited to the bacterium E. coli. Orthogonal translation systems have been successfully implemented in a variety of prokaryotic and eukaryotic organisms, including yeast and mammalian cells. rice.edunih.govresearchgate.net A key advantage of some systems, like the PylRS/tRNAPyl pair, is their inherent orthogonality in both bacteria and mammalian cells, allowing engineered synthetases to be used across different organisms without extensive re-engineering. nih.gov The development of viral-based delivery methods, such as baculovirus systems for insect cells, is further expanding the range of organisms in which proteins can be engineered with ncAAs, enabling high-yield expression of complex eukaryotic proteins. nih.gov These advancements are crucial for moving the application of Boc-L-2-Cyanophenylalanine from in vitro studies to more complex cellular and organismal environments. nih.govrice.edu

Integration with Advanced Imaging Techniques

The unique spectroscopic properties of cyanophenylalanine make it an ideal probe for a range of advanced imaging and spectroscopic techniques used to study protein structure and dynamics at the molecular level. researchgate.netmdpi.com

Förster Resonance Energy Transfer (FRET): p-Cyanophenylalanine (pCNF) serves as an excellent FRET donor. peptide.com It can be paired with acceptors like tryptophan, 7-azatryptophan, or 5-hydroxytryptophan (B29612) to measure intramolecular distances and monitor conformational changes in proteins. peptide.com Furthermore, FRET between pCNF and selenomethionine (B1662878) (MSe) has been used to create a minimally perturbing system to follow the formation of coiled-coil protein structures and determine their dissociation constants with high accuracy. ucl.ac.uk

Infrared (IR) Spectroscopy: The nitrile group (C≡N) in cyanophenylalanine has a vibrational frequency in a region of the IR spectrum that is free from the absorbance of natural proteins, making it a clean and sensitive IR probe. researchgate.netpeptide.com Time-resolved IR spectroscopy of incorporated pCNF has been used to track the dynamics of protein backbones, side chains, and chromophores during processes like the photocycle of light-sensitive proteins. bohrium.com

2D Infrared (2D IR) Spectroscopy: This advanced technique provides high spatial and temporal resolution for studying molecular dynamics. acs.org By incorporating cyanophenylalanine probes, researchers can measure frequency-frequency correlation functions (FFCFs) that reveal the timescale of protein structural fluctuations. researchgate.net For instance, 2D IR studies on ribonuclease S labeled with p-cyanophenylalanine have provided insights into the enzyme's structural dynamics near its active site. researchgate.net

Fluorescence Microscopy: The fluorescence of cyanophenylalanine derivatives, which is sensitive to environmental factors like solvent polarity and pH, can be harnessed for imaging. researchgate.netresearchgate.net For example, p-cyanophenylalanine has been used to detect the formation of amyloid aggregates, as its fluorescence properties change significantly when it moves from a water-exposed environment to the aggregated state. mdpi.comsemanticscholar.org

Exploration in Material Science and Bio-inspired Systems

The unique properties of this compound and its derivatives are being leveraged in the fields of material science and synthetic biology to create novel, bio-inspired materials and systems. researchgate.netucl.ac.uk The ability to precisely control the composition and structure of proteins through the incorporation of this non-canonical amino acid enables the design of materials with tailored properties.

One significant area of exploration is in the study and design of protein-protein interaction motifs, such as coiled coils. researchgate.netucl.ac.uk Coiled coils are fundamental structures in both natural proteins and de novo protein design. By incorporating cyanophenylalanine probes, researchers can study the thermodynamics of coiled-coil self-assembly with great precision. researchgate.net This knowledge is essential for designing new bio-inspired materials, where coiled-coil domains can be used to drive the assembly of protein-based polymers into fibers, gels, or other architectures for applications in tissue engineering and synthetic biology. ucl.ac.ukresearchgate.net

Another application is in the investigation of amyloid fibril formation, which is associated with various diseases but also serves as a model for self-assembling nanomaterials. mdpi.comsemanticscholar.org The incorporation of p-cyanophenylalanine into amyloid-forming peptides, such as islet amyloid polypeptide (IAPP), allows for the monitoring of the aggregation process. mdpi.compeptide.com The probe's fluorescence and vibrational signals change as the peptide transitions from a soluble state to an aggregated fibril, providing insights into the local structural environment and hydration state during fibrillization. mdpi.com This approach is valuable for understanding disease mechanisms and for developing new peptide-based materials with controlled assembly properties. nih.gov

Scalable Production Methodologies and Process Optimization for Academic and Industrial Translation

The translation of this compound's applications from academic research to industrial and clinical settings depends on the availability of efficient and scalable production methods. acs.org Significant efforts in synthetic organic chemistry are focused on developing robust and cost-effective routes for this and related unnatural amino acids.

The synthesis of Boc-protected amino acids has been refined over the years. A common and effective method involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) in an aqueous solution, with pH control being a critical parameter for achieving high yields. orgsyn.org For cyanophenylalanine derivatives specifically, multi-step synthetic routes are often required. For example, a scalable synthesis for a derivative of Boc-L-4-cyanophenylalanine has been designed that proceeds via the reaction of Boc-L-4-cyanophenylalanine with other reagents to produce bifunctional amino acids on a gram scale without the need for expensive metal catalysts. nih.gov

Other strategies focus on the derivatization of commercially available starting materials. Synthetic routes based on Boc-protected amino acids allow for the preparation of diverse analogs in a few steps, often involving standard peptide coupling reagents like T3P (propylphosphonic anhydride). nih.gov For the large-scale preparation of enantiomerically pure unnatural amino acids, methods like dynamic thermodynamic resolution via the formation of nickel(II)-chelated Schiff bases have been developed. This approach has proven to be general for over 35 different α-amino acids and can be conducted on a large scale. acs.org

Furthermore, the development of biocatalytic processes, such as enzymatic transamination, offers a promising avenue for the asymmetric synthesis of chiral amines and amino acids. google.com Engineered transaminase enzymes can catalyze amination reactions with high stereoselectivity, providing a "green" and efficient alternative to purely chemical methods for producing key chiral intermediates. google.com Optimizing these chemical and enzymatic processes is crucial for lowering production costs and facilitating the wider adoption of cyanophenylalanine-based technologies. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and characterization techniques for Boc-L-2-Cyanophenylalanine?

- Methodology : this compound (CAS 216312-53-7) is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods using tert-butoxycarbonyl (Boc) protection. Key characterization steps include:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry (ortho-cyano substitution) via aromatic proton splitting patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per commercial standards) .

- Mass Spectrometry (MS) : Verify molecular weight (290.32 g/mol) and fragmentation patterns .

Q. How does solubility impact experimental design with this compound?

- Methodology : Solubility in polar (e.g., DMSO, methanol) vs. nonpolar solvents (e.g., dichloromethane) must be empirically tested to optimize reaction conditions. For example:

- Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .

- Compare solubility data with structurally similar analogs (e.g., Boc-2-chloro-L-phenylalanine) to infer trends in hydrophobicity .

Advanced Research Questions

Q. How does the ortho-cyano substituent influence enzyme-substrate interactions compared to para-substituted analogs?

- Methodology :